molecular formula C6H6F2N2O B1436786 6-(Difluoromethyl)-2-methylpyrimidin-4-ol CAS No. 1713477-40-7

6-(Difluoromethyl)-2-methylpyrimidin-4-ol

Cat. No. B1436786
CAS RN: 1713477-40-7
M. Wt: 160.12 g/mol
InChI Key: XCSXNMDGSUKSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds containing the difluoromethyl group has been reported, including the deoxofluorination of aldehydes with SF4, DAST (N,N-diethylaminosulfur trifluoride) and its derivatives .


Chemical Reactions Analysis

The difluoromethylation reactions based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Pharmaceutical Research

The difluoromethyl group in “6-(Difluoromethyl)-2-methylpyrimidin-4-ol” can enhance the metabolic stability and bioavailability of pharmaceutical compounds. This structural motif is particularly valuable in the design of new drug candidates, as it can improve pharmacokinetic properties and increase binding affinity to biological targets. The compound’s ability to act as a hydrogen-bond donor due to the CF2H group makes it a candidate for developing novel therapeutics with improved efficacy .

properties

IUPAC Name

4-(difluoromethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-3-9-4(6(7)8)2-5(11)10-3/h2,6H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSXNMDGSUKSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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